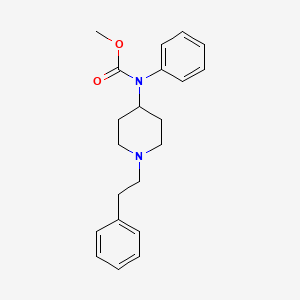
Fentanyl methyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fentanyl methyl carbamate is a synthetic opioid compound that is structurally similar to fentanyl. It is an analytical reference standard used primarily in research and forensic applications. The compound is regulated as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fentanyl methyl carbamate involves several steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride, which is reacted with aniline in a reducing environment to produce 4-anilinopiperidine.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to yield 4-anilino-N-phenethylpiperidine.
Carbamoylation: The final step involves reacting 4-anilino-N-phenethylpiperidine with methyl chloroformate to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of reaction parameters and purification steps to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Fentanyl methyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Fentanyl methyl carbamate is primarily used in:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: In studies related to opioid receptors and their interactions.
Medicine: Research on opioid analgesics and their effects.
Industry: Forensic applications to identify and quantify fentanyl analogs in biological samples
Wirkmechanismus
Fentanyl methyl carbamate exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the exchange of GTP for GDP on the G-proteins. This downregulates adenylate cyclase, reducing the concentration of cyclic AMP (cAMP). The decrease in cAMP levels reduces cAMP-dependent influx of calcium ions, leading to hyperpolarization of neurons and inhibition of neurotransmitter release, resulting in analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Fentanyl: A potent opioid analgesic with a similar structure but higher potency.
Fentanyl carbamate: An analog with around one-tenth the potency of fentanyl.
Carfentanil: An extremely potent analog used in veterinary medicine
Uniqueness: Fentanyl methyl carbamate is unique due to its specific structural modifications, which make it useful as an analytical reference standard. Its distinct chemical properties allow for detailed studies on opioid receptor interactions and forensic applications .
Eigenschaften
CAS-Nummer |
2706537-37-1 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)23(19-10-6-3-7-11-19)20-13-16-22(17-14-20)15-12-18-8-4-2-5-9-18/h2-11,20H,12-17H2,1H3 |
InChI-Schlüssel |
TYJLZTSBOBABQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


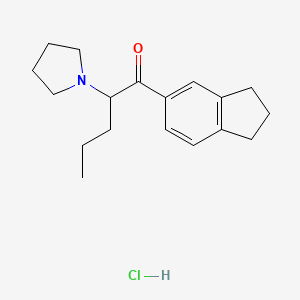
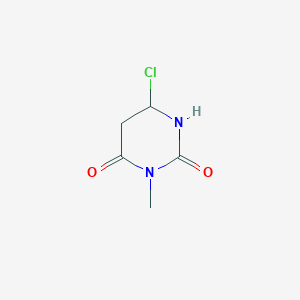
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
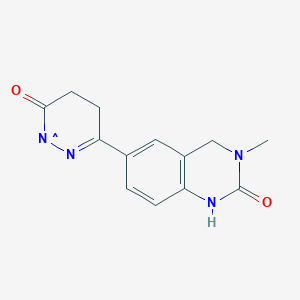
![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
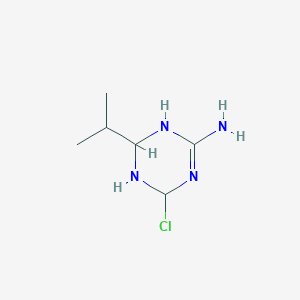
![Methyl (Z)-3-[[[4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate](/img/structure/B12357162.png)
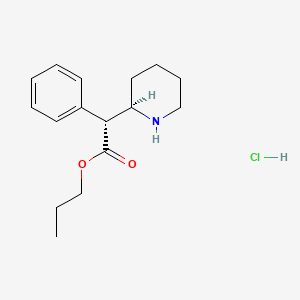
![6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12357166.png)
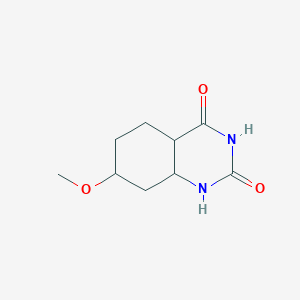

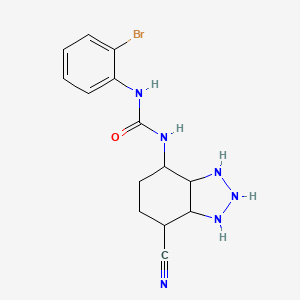
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
